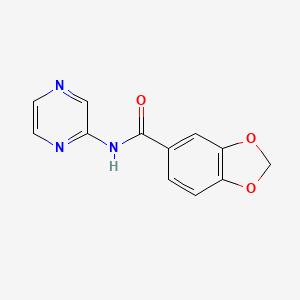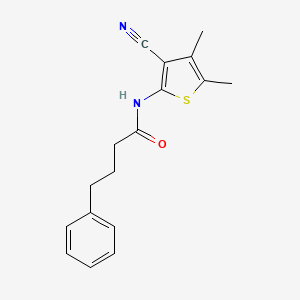
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications. The compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide is not fully understood. However, it is believed to work by interacting with the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and immune function. N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide has been found to bind to the CB2 receptor, which is primarily expressed on immune cells and is involved in modulating immune function and inflammation.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as well as neuroprotective effects. N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide has also been found to modulate immune function and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide is that it is a synthetic compound, which allows for greater control over its properties and potential therapeutic applications. However, one limitation of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide. One area of interest is its potential use in the treatment of multiple sclerosis, as it has been found to have neuroprotective and anti-inflammatory properties. Another area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Further research is also needed to better understand the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide and to identify any potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various medical conditions. Some of the conditions that N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide has been studied for include multiple sclerosis, neuropathic pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-13(2)21-17(15(12)11-18)19-16(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8H,6,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPJGKOCJLTWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4181017.png)
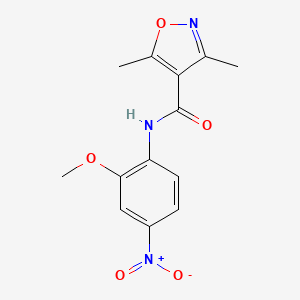
![1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B4181026.png)
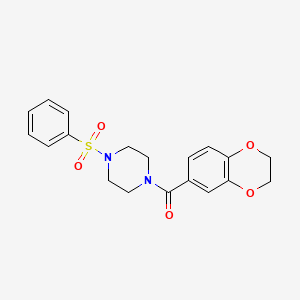
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4181037.png)


![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)
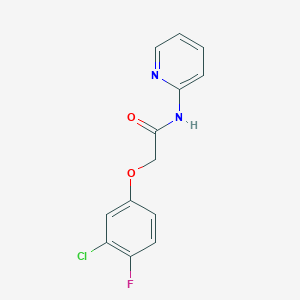
![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(2-thienyl)acetamide](/img/structure/B4181072.png)
![N-[3-(aminocarbonyl)-2-thienyl]nicotinamide](/img/structure/B4181084.png)
